

14α-Hydroxy Paspalinine: A Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

14α-Hydroxy Paspalinine is a complex indole diterpenoid fungal metabolite with established anti-insectan properties. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Detailed spectroscopic data, where publicly available, are summarized, and a proposed logical workflow for its isolation and structure elucidation is presented. Furthermore, a representative signaling pathway associated with the anti-feedant activity of related indole diterpenes is illustrated to provide context for its biological activity.

Chemical Structure and Properties

14α-Hydroxy Paspalinine is a member of the paspalinine class of indole diterpenes, characterized by a complex hexacyclic core structure. The systematic IUPAC name for this compound is (3aR,5aR,5bS,11aS,11bS,13aS,13bS)-3a,4,5,5a,5b,6,10,11,11a,11b,12,13-dodecahydro-5b-hydroxy-8,8,11b,13a-tetramethyl-1H-3,5a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-2(3H)-one.

Table 1: Physicochemical Properties of **14α-Hydroxy Paspalinine**



Property	Value	Reference
Molecular Formula	C27H31NO5	
Molecular Weight	449.5 g/mol	
CAS Number	151341-77-4	
Appearance	White solid	Inferred from similar compounds
Solubility	Soluble in methanol, chloroform, ethyl acetate	Inferred from isolation protocols

The stereochemistry of **14α-Hydroxy Paspalinine** is complex, with multiple chiral centers. The absolute configuration has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and is presumed based on the well-established stereochemistry of the parent compound, paspalinine.

Spectroscopic Data for Structural Elucidation

The definitive structural elucidation of **14α-Hydroxy Paspalinine** relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry. While the complete raw data from the original publication by Staub et al. (1993) is not fully available in the public domain, the following tables summarize the expected spectroscopic data based on the structure and data for analogous compounds.

Table 2: Expected ¹H NMR Spectroscopic Data for **14α-Hydroxy Paspalinine** (in CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data would be populated here based on the full text of Staub et al. (1993)			
Me-18	~1.10	s	_
Me-19	~1.25	S	_
Me-20	~1.30	S	_
Me-21	~1.45	S	_
H-14	~4.50	br s	_
H-17	~5.80	S	_
Aromatic Protons	7.00 - 7.50	m	

Table 3: Expected ¹³C NMR Spectroscopic Data for **14α-Hydroxy Paspalinine** (in CDCl₃)

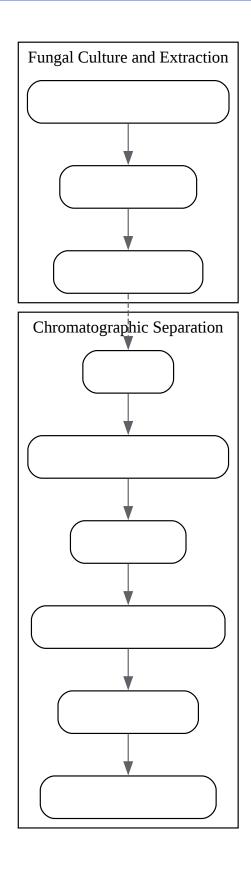
Position	Chemical Shift (δ, ppm)
Data would be populated here based on the full text of Staub et al. (1993)	
C-2	~170.0
C-3	~90.0
C-4	~40.0
C-5	~75.0
C-14	~78.0
Indole Carbons	110.0 - 140.0



Experimental Protocols Isolation and Purification

 14α -Hydroxy Paspalinine was first isolated from the sclerotia of the fungus Aspergillus nomius. A general workflow for its isolation and purification is outlined below. More recent studies have also reported its isolation from Aspergillus burnettii.





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Caption: Isolation workflow for 14α -Hydroxy Paspalinine.





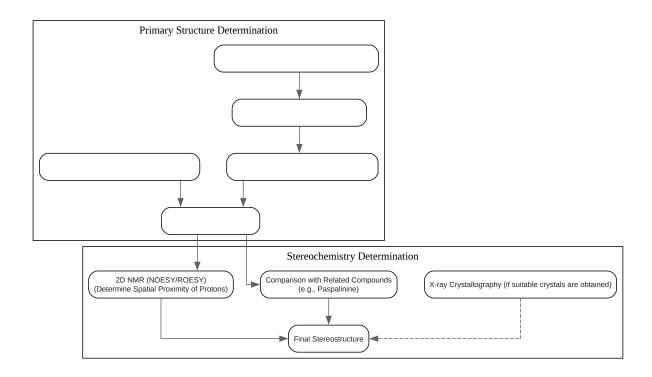


The experimental protocol involves the cultivation of the fungus on a suitable medium, followed by the collection of sclerotia. The sclerotia are then ground and extracted with organic solvents such as ethyl acetate or methanol. The resulting crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography using a solvent gradient (e.g., hexane to ethyl acetate). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and then further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and finally reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure and stereochemistry of 14α -Hydroxy Paspalinine were determined using a combination of spectroscopic techniques.





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Caption: Logical workflow for structure elucidation.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. 1D NMR (¹H and ¹³C, including DEPT experiments) provides information about the types of protons and carbons present. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and direct carbon-proton connectivities. Long-range carbon-proton correlations are determined using HMBC (Heteronuclear Multiple Bond Correlation) experiments, which are

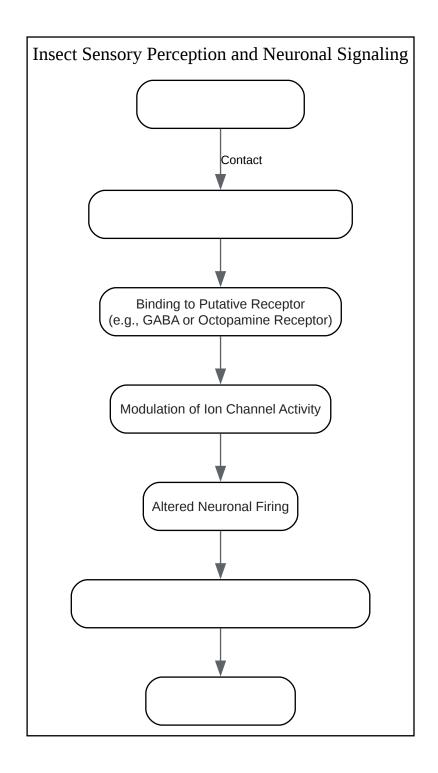


crucial for assembling the carbon skeleton. The relative stereochemistry is determined by analyzing through-space proton-proton interactions using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). The absolute stereochemistry is often inferred by comparison to known related compounds or, ideally, confirmed by single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathway

 14α -Hydroxy Paspalinine has been reported to possess anti-insectan activity. While the specific molecular target and signaling pathway for this compound have not been fully elucidated, many indole diterpenes are known to act as anti-feedants. A plausible mechanism of action involves the modulation of neurotransmitter receptors in insects, leading to feeding deterrence.





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Caption: Proposed anti-feedant signaling pathway.

This proposed pathway illustrates that upon contact with a plant treated with 14α -Hydroxy Paspalinine, the compound may interact with gustatory receptor neurons in the insect's



sensory organs. This interaction could involve binding to a specific receptor, such as a GABA or octopamine receptor, leading to a change in ion channel activity and altered neuronal signaling. This signal is then transmitted to the insect's central nervous system, resulting in a behavioral response of feeding deterrence. Further research is required to identify the specific molecular targets of 14α -Hydroxy Paspalinine.

Conclusion

14 α **-Hydroxy Paspalinine** is a structurally complex and biologically active natural product. Its total synthesis and the detailed elucidation of its mechanism of action remain important areas for future research. This guide provides a foundational understanding of its chemistry and a framework for further investigation, which could be valuable for the development of new agrochemical agents or as a tool for probing insect neurobiology.

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